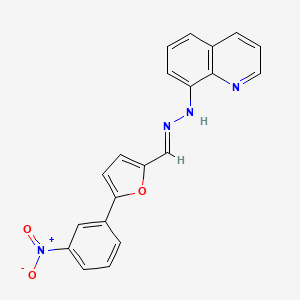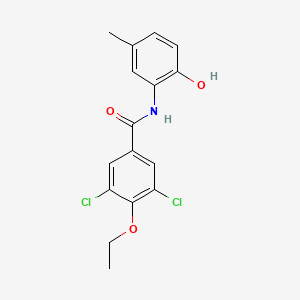
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone, also known as NQH, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
Applications De Recherche Scientifique
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been studied for its potential applications in various scientific fields. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has been found to inhibit the growth of tumor cells in animal models.
In biochemistry, this compound has been used as a fluorescent probe to detect metal ions such as copper and zinc. The fluorescence of this compound changes in the presence of these metal ions, allowing for their detection and quantification. This compound has also been studied for its potential applications in materials science, particularly as a building block for the synthesis of metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone in lab experiments is its solubility in organic solvents, which allows for easy handling and manipulation. Additionally, this compound has been found to be relatively stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biochemistry. Finally, the synthesis of novel derivatives of this compound may lead to the development of compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone involves the reaction of 5-(3-nitrophenyl)-2-furaldehyde and 8-hydroxyquinoline in the presence of hydrazine hydrate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. The purity of this compound can be confirmed using various analytical techniques, including thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Propriétés
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-24(26)16-7-1-5-15(12-16)19-10-9-17(27-19)13-22-23-18-8-2-4-14-6-3-11-21-20(14)18/h1-13,23H/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPYEMILCSOMDK-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
